Isoquinolin-7-amine

概要

説明

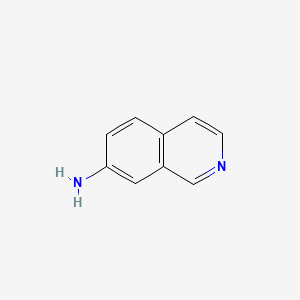

Isoquinolin-7-amine is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural alkaloids. This compound, specifically, has a structure that includes an amine group at the seventh position of the isoquinoline ring, making it a valuable compound in various chemical and pharmaceutical research applications.

準備方法

Synthetic Routes and Reaction Conditions

Isoquinolin-7-amine can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the extraction from coal tar, where isoquinoline is isolated by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.

化学反応の分析

Types of Reactions

Isoquinolin-7-amine undergoes various chemical reactions, including:

Reduction: Reduction of isoquinoline derivatives can yield tetrahydroisoquinoline compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Tetrahydroisoquinoline.

Substitution: Nitroisoquinoline, sulfoisoquinoline.

科学的研究の応用

Table 1: Synthesis Methods for Isoquinolin-7-amine

| Methodology | Description |

|---|---|

| Cyclization Reactions | Utilizes precursors like 2-aminobenzylamine and aldehydes under acidic conditions. |

| Reduction Reactions | Involves the reduction of isoquinoline derivatives using catalytic hydrogenation. |

| Substitution Reactions | Employs electrophilic aromatic substitution to introduce functional groups at desired positions. |

Biological Applications

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells. It has been shown to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complexes, leading to mitotic arrest and cell death in human cervical cancer cells. This mechanism highlights its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects against various pathogens. In vitro studies indicate that this compound possesses significant antibacterial activity, making it a candidate for developing new antibiotics.

Neurological Disorders

This compound is being investigated for its role in treating neurological disorders. Preliminary studies suggest that it may have neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease and Parkinson's disease.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are being explored for their therapeutic potential across various disease states.

Table 2: Therapeutic Applications of this compound Derivatives

| Disease Category | Example Compounds | Mechanism of Action |

|---|---|---|

| Cancer | 7-aminoisoquinoline derivatives | CDK inhibition leading to cell cycle arrest |

| Infectious Diseases | Antibacterial isoquinoline derivatives | Disruption of bacterial cell wall synthesis |

| Neurological Disorders | Neuroprotective analogs | Modulation of neurotransmitter systems |

Industrial Applications

Beyond its biological significance, this compound is utilized in industrial applications, particularly in the production of dyes and pigments due to its stable aromatic structure. Its unique properties enable it to serve as a precursor for synthesizing various colorants used in textiles and coatings.

Case Studies and Research Findings

- Anticancer Studies : A study published in Cancer Research highlighted that this compound induced apoptosis through the activation of the spindle assembly checkpoint, showcasing its potential as an anticancer agent against cervical cancer cells .

- Antimicrobial Research : Research conducted on isoquinolin derivatives demonstrated promising results against antibiotic-resistant strains of bacteria, indicating that modifications to the isoquinolin framework could enhance antimicrobial efficacy .

- Neurological Applications : A recent review detailed the neuroprotective effects of isoquinoline alkaloids, including this compound, suggesting their potential use in treating neurodegenerative diseases .

作用機序

The mechanism of action of isoquinolin-7-amine involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, contributing to their potential therapeutic effects in neurological disorders .

類似化合物との比較

Similar Compounds

Quinoline: A structural isomer of isoquinoline, with the nitrogen atom in a different position on the aromatic ring.

Tetrahydroisoquinoline: A reduced form of isoquinoline, with additional hydrogen atoms added to the ring structure.

Papaverine: A naturally occurring isoquinoline alkaloid used as a vasodilator.

Uniqueness

Isoquinolin-7-amine is unique due to the presence of the amine group at the seventh position, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets, making it a valuable compound for drug development and other research applications.

生物活性

Isoquinolin-7-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and neuroprotection. This article synthesizes current findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound, a derivative of isoquinoline, features an amine functional group at the 7-position of the isoquinoline ring. This structural modification is crucial for its biological activity, influencing its interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives in exhibiting antitumor properties. For example, novel derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Case Study: Antitumor Mechanisms

A study focused on 7-aminoisoquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic genes such as Bax and caspases while downregulating anti-apoptotic genes like Bcl-2 . The induction of apoptosis was confirmed via flow cytometry, indicating cell cycle arrest at the G2/M phase, further supporting the anticancer potential of these compounds.

| Compound | IC50 (µM) | Apoptotic Gene Activation | Anti-apoptotic Gene Inhibition |

|---|---|---|---|

| 3e | 0.031 | P53, Bax | CDK4, Bcl2 |

| 3f | 0.023 | Caspase 3, Caspase 9 | MMP1 |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly through its role as an inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is considered a potential therapeutic strategy for neurodegenerative disorders.

The interaction of this compound derivatives with nNOS has been characterized through structure-activity relationship (SAR) studies. Compounds derived from this scaffold have shown selective inhibition of nNOS over other nitric oxide synthase isoforms, which is critical for reducing neuroinflammation and protecting neuronal cells .

Binding Affinity Studies

Understanding the binding affinity of this compound to plasma proteins is essential for evaluating its pharmacokinetic properties. Studies have demonstrated that isoquinoline alkaloids can bind effectively to human serum albumin (HSA), which plays a significant role in drug distribution within the body .

Binding Characteristics

The binding constants for Isoquinolin derivatives to HSA have been reported, indicating that modifications at specific positions can enhance binding affinity. For instance, the binding constant for berberine (a related alkaloid) was found to be approximately M, suggesting a strong interaction that could be extrapolated to Isoquinolin derivatives .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : Induces apoptosis in cancer cells by modulating apoptotic and anti-apoptotic gene expression.

- Neuroprotection : Acts as a selective inhibitor of nNOS, potentially mitigating neurodegenerative processes.

- Protein Binding : Demonstrates significant binding affinity to serum albumins, influencing pharmacokinetics.

特性

IUPAC Name |

isoquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGUQIQEUWFBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562696 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23707-37-1 | |

| Record name | Isoquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key photophysical properties of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)isoquinolin-7-amine and how do they relate to its structure?

A1: N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound (referred to as 2b in the paper) exhibits interesting photophysical properties, particularly its solvatochromism. This means its absorption and emission spectra shift depending on the solvent polarity. [] This behavior arises from the molecule's "push-pull" design, featuring an electron-donating diethylamino group and an electron-withdrawing methylsulfonylphenyl group connected via the isoquinoline core. This creates a dipole moment sensitive to the surrounding solvent environment, impacting its excited state and resulting in shifted emission wavelengths. [] The paper highlights that 2b, along with its counterpart 1a (3-(4-methoxyphenyl)-7-nitroisoquinoline) which possesses an opposite dipole moment, show particularly interesting photophysical profiles. []

Q2: Could you elaborate on potential applications of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound based on its photophysical properties?

A2: The observed solvatochromism of N,N-diethyl-3-(4-(methylsulfonyl)phenyl)this compound suggests its potential utility as a polarity-sensitive fluorescent probe. [] Changes in its emission wavelength depending on the surrounding environment could be used to monitor polarity variations in different systems. This could be valuable in biological imaging, where it could report on the polarity of different cellular compartments. Additionally, the strong fluorescence and large Stokes shifts observed for some of its alkynyl precursors, particularly those with a free aldehyde group (like compounds 8a-c in the paper), make them promising candidates for developing advanced functional materials. [] These could find use in applications like organic light-emitting diodes (OLEDs) or fluorescent sensors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。